molecular formula C11H9F5O2 B15384333 1-(2-(Difluoromethoxy)-6-(trifluoromethyl)phenyl)propan-2-one

1-(2-(Difluoromethoxy)-6-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B15384333
M. Wt: 268.18 g/mol
InChI Key: JVFSDHFMRQGSMV-UHFFFAOYSA-N
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Description

1-(2-(Difluoromethoxy)-6-(trifluoromethyl)phenyl)propan-2-one is a synthetic organic compound characterized by its fluorinated aromatic structure. It belongs to a class of chemicals featuring both difluoromethoxy and trifluoromethyl substituents on a phenyl ring, which is further functionalized with a propan-2-one group . This specific arrangement of fluorine atoms and carbonyl functionality is of significant interest in advanced chemical research and development. Fluorinated aromatic ketones like this one serve as critical building blocks (synthons) in synthetic organic chemistry. Researchers value them for their potential as intermediates in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals, where the introduction of fluorine can dramatically alter a compound's metabolic stability, lipophilicity, and bioavailability . The compound is supplied for Research Use Only. It is strictly intended for laboratory analysis and experimental purposes in a controlled environment. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C11H9F5O2

Molecular Weight

268.18 g/mol

IUPAC Name

1-[2-(difluoromethoxy)-6-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C11H9F5O2/c1-6(17)5-7-8(11(14,15)16)3-2-4-9(7)18-10(12)13/h2-4,10H,5H2,1H3

InChI Key

JVFSDHFMRQGSMV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC=C1OC(F)F)C(F)(F)F

Origin of Product

United States

Biological Activity

1-(2-(Difluoromethoxy)-6-(trifluoromethyl)phenyl)propan-2-one, also known by its CAS number 1804272-09-0, is a compound characterized by the presence of difluoromethoxy and trifluoromethyl groups attached to a phenyl ring. This unique structure potentially enhances its biological activity, making it a subject of interest in pharmaceutical research.

  • Molecular Formula : C11H9F5O2
  • Molecular Weight : 268.18 g/mol
  • IUPAC Name : 1-(2-(difluoromethoxy)-6-(trifluoromethyl)phenyl)propan-2-one

Biological Activity

The biological activity of this compound is primarily associated with its antimicrobial properties. Research indicates that compounds with similar structural features often exhibit significant antibacterial effects, particularly against antibiotic-resistant strains.

Antimicrobial Activity

A study focused on related compounds with trifluoromethyl groups demonstrated their effectiveness against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. These compounds were shown to inhibit biofilm formation and eradicate preformed biofilms more effectively than traditional antibiotics like vancomycin .

Cytotoxicity Studies

Cytotoxicity studies on structurally similar compounds revealed varying degrees of toxicity towards human embryonic kidney cells (HEK293). For instance, some potent antimicrobial agents exhibited IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 8 to over 12 μg/mL, indicating a need for careful evaluation when considering therapeutic applications .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • Objective : Evaluate the antimicrobial efficacy of compounds related to 1-(2-(Difluoromethoxy)-6-(trifluoromethyl)phenyl)propan-2-one.
    • Methodology : In vitro testing against MRSA and E. faecalis.
    • Results : Compounds demonstrated significant growth inhibition and biofilm disruption, outperforming controls like vancomycin.
  • Cytotoxicity Assessment :
    • Objective : Assess the safety profile of potent antimicrobial agents.
    • Methodology : Testing on HEK293 cells.
    • Results : Compounds with lower toxicity profiles were identified for further development, ensuring a balance between efficacy and safety.

Data Tables

Property Value
Molecular FormulaC11H9F5O2
Molecular Weight268.18 g/mol
Antimicrobial Activity (MIC)≤1.56 μg/mL
IC50 (HEK293 Cells)8 - 23.5 μg/mL

Comparison with Similar Compounds

Compound A : 1-(2-(Difluoromethoxy)-5-(trifluoromethyl)phenyl)propan-2-one (CAS: 1804187-21-0)

  • Key Difference : The trifluoromethyl (-CF₃) group is located at the 5-position (meta) instead of the 6-position (para) on the phenyl ring.
  • Impact: This positional isomerism alters steric and electronic effects.

Compound B : 1-(3-(Trifluoromethyl)phenyl)propan-2-one

  • Key Difference : Lacks the difluoromethoxy (-OCF₂H) group and has a trifluoromethyl group at the 3-position (meta).
  • Impact : The absence of the difluoromethoxy group reduces polarity and hydrogen-bonding capacity. This compound is a key intermediate in fenfluramine synthesis, highlighting its role in reductive amination reactions .

Compound C : 1-(4-(Trifluoromethyl)phenyl)-1-(dimethylsulfoxonium ylide)propan-2-one

  • Key Difference : Incorporates a sulfoxonium ylide (-S(O)(CH₃)₂) group adjacent to the ketone.
  • Impact: The ylide moiety enables participation in palladium-catalyzed cross-coupling reactions, a feature absent in the target compound. Reported synthesis yields for such derivatives reach 86%, suggesting superior synthetic efficiency compared to non-ylide analogs .

Spectroscopic and Stability Insights

  • NMR Profiles : The target compound’s ¹H NMR would show distinct shifts for the difluoromethoxy group (~δ 6.5–7.5 ppm for aromatic protons) and the trifluoromethyl group (δ ~120–125 ppm in ¹³C NMR). In contrast, Compound C’s sulfoxonium ylide introduces deshielded protons near δ 3.5–4.0 ppm .
  • Thermal Stability: The difluoromethoxy group’s electron-withdrawing nature likely increases thermal stability compared to non-fluorinated analogs. However, the meta-substituted Compound A may exhibit lower melting points due to reduced crystallinity .

Q & A

Q. What strategies improve yield in large-scale syntheses?

  • Methodological Answer :
  • Continuous Flow Chemistry : Enhances heat/mass transfer for exothermic reactions (e.g., Friedel-Crafts acylations) .
  • Catalyst Recycling : Immobilized Pd nanoparticles reduce costs in cross-coupling steps .

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